molecular formula C14H20N4O2S B1392607 {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine CAS No. 1242866-48-3

{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine

Cat. No.: B1392607
CAS No.: 1242866-48-3
M. Wt: 308.4 g/mol
InChI Key: ATFHBBZCHAILDU-UHFFFAOYSA-N
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Description

{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a pyrrolidine sulfonyl group and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the Pyrrolidine Sulfonyl Group: The benzimidazole intermediate is then reacted with a sulfonyl chloride derivative of pyrrolidine in the presence of a base such as triethylamine to introduce the pyrrolidine sulfonyl group.

    Attachment of the Ethylamine Side Chain: Finally, the ethylamine group is introduced through a nucleophilic substitution reaction, typically using an alkyl halide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The ethylamine side chain can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of bases such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,6-Pyridinedimethanol
  • 2,6-Pyridinedicarbonyl dichloride
  • 2,6-Pyridinedicarboxaldehyde

Uniqueness

Compared to these similar compounds, {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine stands out due to its unique combination of a benzimidazole core with a pyrrolidine sulfonyl group and an ethylamine side chain. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-11-16-13-10-12(4-5-14(13)18(11)9-6-15)21(19,20)17-7-2-3-8-17/h4-5,10H,2-3,6-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFHBBZCHAILDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCN)C=CC(=C2)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine
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{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine
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{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine
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{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine
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{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine
Reactant of Route 6
{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine

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